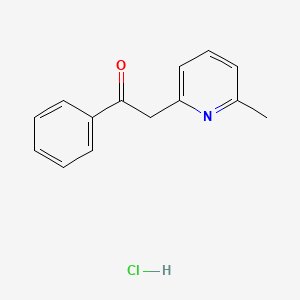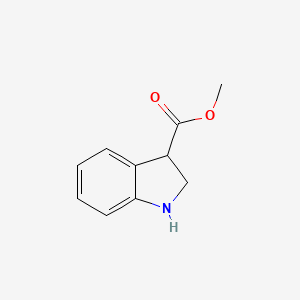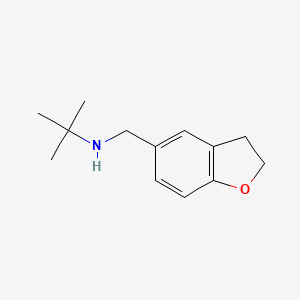
tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine
Overview
Description
tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine: is an organic compound with the molecular formula C13H19NO It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with tert-butylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group, to form various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Saturated amine derivatives.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of benzofuran derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of related molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure suggests it could interact with various biological targets, although specific studies are limited.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The benzofuran moiety may allow it to interact with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with various biological molecules.
Comparison with Similar Compounds
2,3-Dihydro-1-benzofuran-5-ylmethylamine: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
tert-Butyl(2,3-dihydro-1-benzofuran-5-yl)carbamate: Contains a carbamate group instead of an amine, which can alter its chemical properties and applications.
Uniqueness: tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is unique due to the presence of both the tert-butyl group and the benzofuran moiety
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)14-9-10-4-5-12-11(8-10)6-7-15-12/h4-5,8,14H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXSXQCXMUUJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




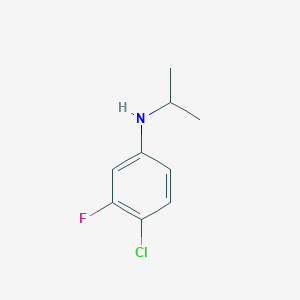
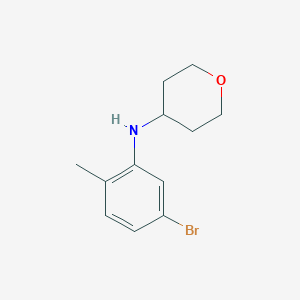
![6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419190.png)
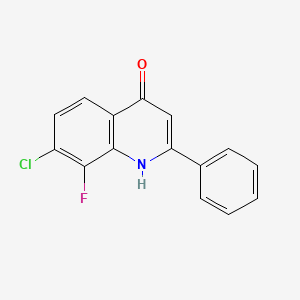

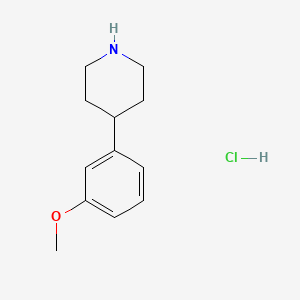

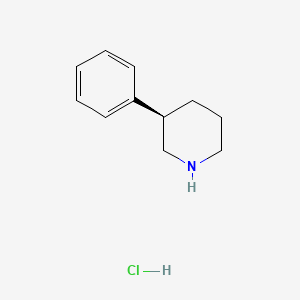
![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)
![4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1419201.png)
